![molecular formula C10H8BrN3 B13301073 5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline](/img/structure/B13301073.png)
5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline is a heterocyclic compound that contains both pyrrole and quinoxaline rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoaniline with a suitable pyrrole derivative under acidic conditions to form the desired quinoxaline ring system. The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell proliferation and apoptosis. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with key proteins makes it a promising candidate for drug development.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-b]quinoxaline: A closely related compound with similar structural features but lacking the bromine atom.
Indolo[2,3-b]quinoxaline: Another related compound with an indole ring instead of a pyrrole ring.
Pyrido[2,3-b]pyrazine: A compound with a pyridine ring fused to a pyrazine ring, showing similar chemical reactivity.
Uniqueness
5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions
Propiedades
Fórmula molecular |
C10H8BrN3 |
|---|---|
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
5-bromo-7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline |
InChI |
InChI=1S/C10H8BrN3/c11-8-9-6(1-2-13-9)5-7-10(8)14-4-3-12-7/h3-5,13H,1-2H2 |
Clave InChI |
HJTKOUZEGWMLJA-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C3=NC=CN=C3C=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


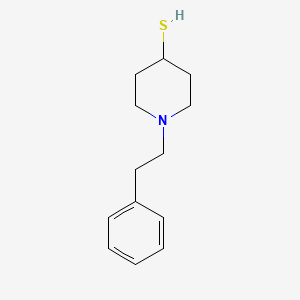
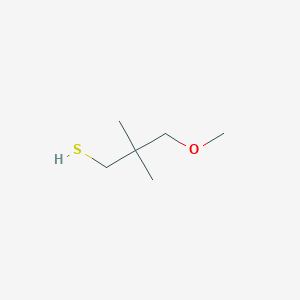
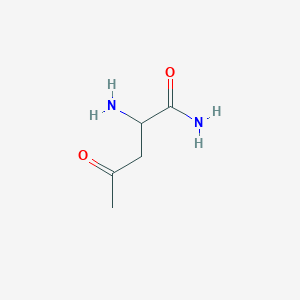
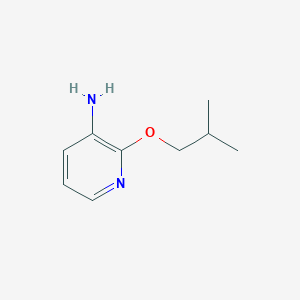



![2-Bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-C]azepine](/img/structure/B13301043.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13301046.png)
![(2-Methylpentyl)[(2-methylphenyl)methyl]amine](/img/structure/B13301049.png)
![2-[(3-Amino-6-chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13301051.png)
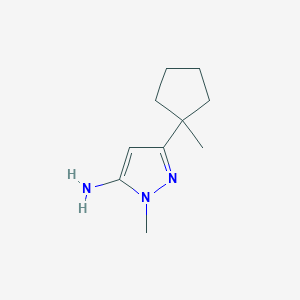
![4-Fluoro-4-[2-(trifluoromethoxy)phenyl]piperidine](/img/structure/B13301081.png)

